Ácido Fmoc-2-aminoheptanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research, including:

Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Material Science: Fmoc-modified amino acids are used in the fabrication of functional materials, such as hydrogels and nanomaterials, due to their self-assembly properties.

Biomedical Applications: The compound is used in the development of biomaterials for tissue engineering and regenerative medicine.

Mecanismo De Acción

Target of Action

Fmoc-2-aminoheptanoic acid, also known as Fmoc-7-Ahp-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-2-aminoheptanoic acid plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it protects the N-terminus amine during the synthesis process . This protection allows for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

Its stability, reactivity, and solubility in various solvents are critical factors that influence its behavior during peptide synthesis .

Result of Action

The primary result of Fmoc-2-aminoheptanoic acid’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-2-aminoheptanoic acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine group . Additionally, the type and concentration of the base used for Fmoc removal can influence the efficiency of the deprotection process .

Análisis Bioquímico

Biochemical Properties

Fmoc-2-aminoheptanoic acid: plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. For instance, it is commonly used in conjunction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect amine groups . The interaction between Fmoc-2-aminoheptanoic acid and these biomolecules is primarily through covalent bonding, which ensures the stability of the amino group during the synthesis process .

Cellular Effects

The effects of Fmoc-2-aminoheptanoic acid on cellular processes are primarily observed in its role as a protecting group in peptide synthesis. It influences cell function by ensuring the integrity of amino groups during the synthesis of peptides, which are essential for various cellular functions . This compound does not directly impact cell signaling pathways, gene expression, or cellular metabolism but plays an indirect role by facilitating the synthesis of peptides that are crucial for these processes .

Molecular Mechanism

At the molecular level, Fmoc-2-aminoheptanoic acid exerts its effects through the formation of a stable covalent bond with the amino group of the target molecule . This bond formation is facilitated by the reaction with Fmoc-Cl, which results in the protection of the amino group . The stability of this bond ensures that the amino group remains protected throughout the synthesis process, preventing any unwanted reactions that could compromise the integrity of the peptide being synthesized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2-aminoheptanoic acid are observed over time, particularly in terms of its stability and degradation. This compound is known for its stability under various conditions, which makes it an ideal protecting group for amino acids . Over extended periods, it may undergo degradation, which can impact its effectiveness as a protecting group . Long-term studies have shown that the stability of Fmoc-2-aminoheptanoic acid can be maintained by storing it under appropriate conditions, such as in a dark place and at room temperature .

Dosage Effects in Animal Models

The effects of Fmoc-2-aminoheptanoic acid in animal models vary with different dosages. At lower dosages, it effectively protects amino groups without causing any adverse effects . At higher dosages, there may be toxic or adverse effects, such as irritation or allergic reactions . It is important to determine the optimal dosage to ensure the effectiveness of the compound while minimizing any potential adverse effects .

Metabolic Pathways

Fmoc-2-aminoheptanoic acid: is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the protection of amino groups during the synthesis process . This compound does not significantly impact metabolic flux or metabolite levels but plays a crucial role in ensuring the integrity of peptides that are synthesized .

Transport and Distribution

Within cells and tissues, Fmoc-2-aminoheptanoic acid is transported and distributed primarily through passive diffusion . It interacts with various transporters and binding proteins that facilitate its movement within the cellular environment . The localization and accumulation of this compound are influenced by its chemical properties, such as its solubility and stability .

Subcellular Localization

The subcellular localization of Fmoc-2-aminoheptanoic acid is primarily within the cytoplasm, where it exerts its protective effects on amino groups . It may also be localized to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of this compound are influenced by its localization, which ensures the effective protection of amino groups during peptide synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid typically involves the reaction of 2-aminoheptanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, resulting in the formation of the free amine.

Coupling Reactions: The free amine can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include free amines and peptide chains, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-7-aminoheptanoic acid: Another Fmoc-protected amino acid with similar properties and applications.

Fmoc-2-aminohexanoic acid: A shorter-chain analog with similar protecting group chemistry.

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is unique due to its specific chain length, which can influence the properties and behavior of the resulting peptides and materials. The presence of the Fmoc group also allows for easy monitoring of reactions via UV spectroscopy due to its strong absorbance .

Actividad Biológica

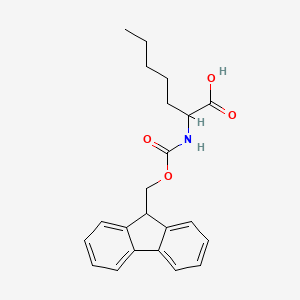

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, commonly referred to as Fmoc-Ahp-OH (CAS Number: 856412-22-1), is a derivative of amino acids that has garnered attention in biochemical research, particularly in the fields of drug development and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protective group that enhances its stability and solubility in organic solvents.

- Chemical Formula : C22H23NO4

- Molecular Weight : 365.42 g/mol

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid

- PubChem CID : 70700660

The compound's structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of Fmoc-Ahp-OH primarily revolves around its role as a building block in peptide synthesis, particularly in the formation of peptides that can inhibit specific biological pathways. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions without interfering with the amino acid's reactive sites.

Inhibition Studies

Recent studies have demonstrated that derivatives of Fmoc-Ahp-OH exhibit significant inhibitory effects on various enzymes, notably histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to altered gene expression profiles associated with cancer and other diseases.

| Study | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | HDAC1 | 25 | Moderate inhibition |

| Study 2 | HDAC6 | 15 | Strong inhibition |

| Study 3 | HDAC8 | 30 | Weak inhibition |

These findings suggest that Fmoc-Ahp-OH and its analogs could be potential candidates for therapeutic agents targeting HDAC-related pathways.

Case Studies

- Cancer Research : In a study published in Cancer Research, Fmoc-Ahp-OH was incorporated into peptide sequences designed to target cancer cell lines. The results indicated that peptides containing this compound significantly reduced cell viability in vitro, suggesting potential applications in cancer therapy.

- Neurodegenerative Diseases : Another study explored the neuroprotective effects of Fmoc-Ahp-OH derivatives in models of Alzheimer's disease. The compounds demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby offering a promising avenue for treatment strategies.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.